
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a unique structure combining an azetidine ring with a fluorinated propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol typically involves the formation of the azetidine ring followed by the introduction of the fluorinated propanol group. One common method involves the reaction of 3,3-dimethylazetidine with a fluorinated epoxide under basic conditions to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the ring-opening of the epoxide and subsequent nucleophilic attack by the azetidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azetidine ring can provide rigidity and specificity in binding.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid
- 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride
- 3-(3,3-Dimethylazetidin-1-yl)aniline
Uniqueness
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of both the azetidine ring and the fluorinated propanol group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for specific biological interactions, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H16FNO |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
1-(3,3-dimethylazetidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H16FNO/c1-8(2)5-10(6-8)4-7(11)3-9/h7,11H,3-6H2,1-2H3 |
Clave InChI |
ZAIPOBJGFRULIK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CC(CF)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


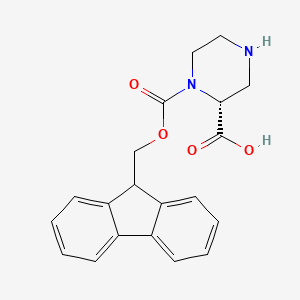
![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
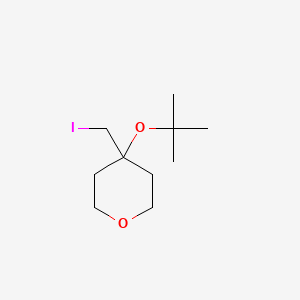
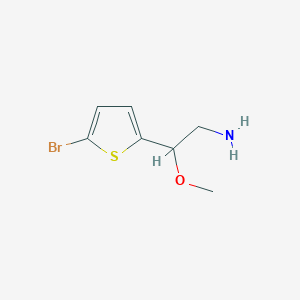
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)
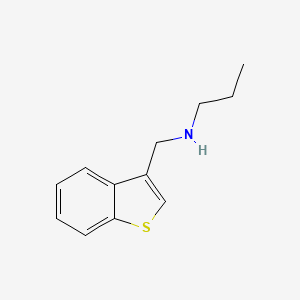
amine](/img/structure/B13309762.png)
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
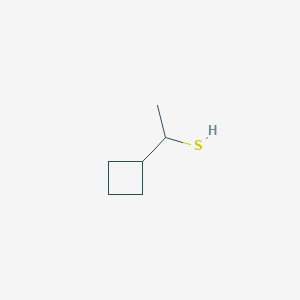
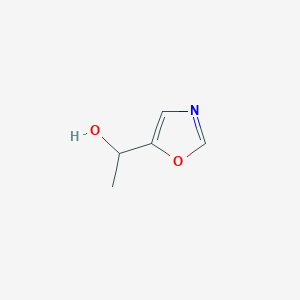
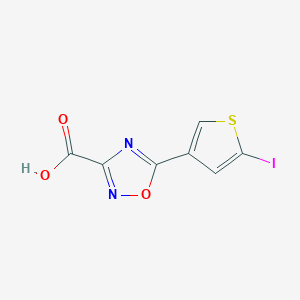
![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)
amine](/img/structure/B13309806.png)
